Lipophilicity (logP) Comparison: 1-Benzyl-1,2,4-triazole vs. Unsubstituted and Methyl-Substituted Analogs
1-Benzyl-1,2,4-triazole exhibits a significantly higher lipophilicity (logP ~0.9 [1]) compared to the unsubstituted 1,2,4-triazole (logP ~ -0.76 ) and the 1-methyl analog (logP ~ -0.86 ). This represents a logP increase of approximately 1.6-1.7 units, indicating a marked shift towards greater membrane permeability and potential for CNS penetration.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 1H-1,2,4-triazole: -0.76; 1-Methyl-1,2,4-triazole: -0.86 |
| Quantified Difference | ΔlogP ≈ +1.66 vs. 1,2,4-triazole; ΔlogP ≈ +1.76 vs. 1-methyl-1,2,4-triazole |
| Conditions | Predicted or calculated logP values from standard in silico tools |
Why This Matters
Increased lipophilicity is a critical parameter for crossing biological membranes, including the blood-brain barrier, making 1-benzyl-1,2,4-triazole a more suitable scaffold for CNS-targeted drug discovery programs.
- [1] Molaid. (2025). 1-Benzyl-1,2,4-triazole | 6085-94-5. Retrieved from https://www.molaid.com/MS_369333 View Source
